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Compound of Interest

Compound Name: Pci 29732

Cat. No.: B1678580 Get Quote

CAS Number: 330786-25-9

This technical guide provides a comprehensive overview of PCI-29732, a potent and reversible

Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This document is intended for researchers,

scientists, and drug development professionals, offering detailed information on the

compound's mechanism of action, key experimental data, and relevant protocols.

Core Compound Information
Property Value

CAS Number 330786-25-9[1][2][3][4]

Molecular Formula C₂₂H₂₁N₅O[1][4]

Molecular Weight 371.44 g/mol [1][2][3]

Formal Name
1-cyclopentyl-3-(4-phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-4-amine[1]

Synonyms PCI29732[4]

Mechanism of Action
PCI-29732 is a multi-kinase inhibitor, with its primary activity being the potent and reversible

inhibition of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR)

signaling pathway.[1][5] BTK is a member of the Tec family of kinases and its activation is

essential for B-cell proliferation, differentiation, and survival.[4][5] By inhibiting BTK, PCI-29732
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effectively blocks the downstream signaling cascade, leading to a reduction in B-cell activation.

[5][6]

In addition to its effects on BTK, PCI-29732 also demonstrates inhibitory activity against Src

family kinases such as LCK and LYN.[1] Furthermore, it has been shown to inhibit the function

of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), a protein

associated with multidrug resistance in cancer.[1][3] PCI-29732 competitively binds to the ATP-

binding site of ABCG2, thereby blocking its efflux pump activity and enhancing the efficacy of

co-administered chemotherapeutic agents.[3][4]

Quantitative Data
Kinase Inhibition

Kinase Kᵢ (nM)

BTK 8.2[1]

LCK 4.6[1]

LYN 2.5[1]

Cellular Activity
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Cell Line Assay IC₅₀

Ramos B cells Calcium Flux 0.53 µM[1]

Ramos B cells PLCγ1 Phosphorylation 0.33 µM[1]

S1-MI-80 Cytotoxicity 7.8 µM[1]

H460/MX20 Cytotoxicity 6.3 µM[1]

KBv200 Cytotoxicity 6.02 µM[1]

S1 Cytotoxicity 7.94 µM[1]

H460 Cytotoxicity 6.55 µM[1]

KB Cytotoxicity 6.14 µM[1]

HEK293/pcDNA3 Cytotoxicity 12.45 µM[1]

HEK293-ABCG2-482-R2 Cytotoxicity 14.58 µM[1]

HEK293-ABCG2-482-T7 Cytotoxicity 13.24 µM[1]

Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the B-cell receptor signaling cascade and the point of

intervention for PCI-29732. Upon antigen binding to the BCR, a series of phosphorylation

events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates

phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that

result in B-cell activation, proliferation, and survival. PCI-29732 reversibly binds to BTK,

preventing its phosphorylation and subsequent activation, thereby inhibiting the entire

downstream cascade.[5][7][8]
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Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by PCI-29732.

ABCG2-Mediated Drug Efflux
The diagram below illustrates the mechanism of ABCG2-mediated multidrug resistance and its

inhibition by PCI-29732. ABCG2 is an ATP-dependent efflux pump that actively transports

chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and

efficacy. PCI-29732 competes with both ATP and substrate drugs for binding to ABCG2,

thereby inhibiting its function and leading to increased intracellular accumulation of the

chemotherapeutic agent.
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Caption: Inhibition of ABCG2-mediated drug efflux by PCI-29732.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PCI-29732 on various cancer cell lines.

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of PCI-29732 (e.g., 0.1 to

100 µM) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol is used to measure the effect of PCI-29732 on the intracellular accumulation of

fluorescent substrate drugs of ABCG2, such as Rhodamine 123.

Cell Preparation: Harvest and resuspend ABCG2-overexpressing cells (e.g., S1-MI-80) and

their parental sensitive cells (e.g., S1) in fresh medium.

Compound Incubation: Incubate the cells with or without a non-toxic concentration of PCI-

29732 (e.g., 3 µM) for 1 hour at 37°C.

Substrate Addition: Add a fluorescent substrate of ABCG2 (e.g., Rhodamine 123 at 5 µM) to

the cell suspension and incubate for another 2 hours at 37°C.

Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow

cytometer.

Data Analysis: Compare the mean fluorescence intensity of the PCI-29732-treated cells to

the untreated control to determine the effect on drug accumulation.

In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of PCI-29732 in

combination with a chemotherapeutic agent in a mouse xenograft model.
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Caption: General workflow for an in vivo xenograft study with PCI-29732.
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Conclusion
PCI-29732 is a valuable research tool for studying the roles of BTK and ABCG2 in various

biological processes and disease models. Its dual mechanism of action as a potent, reversible

BTK inhibitor and an inhibitor of the ABCG2 multidrug resistance transporter makes it a

compound of significant interest for further investigation in oncology and immunology. The data

and protocols presented in this guide are intended to facilitate future research and drug

development efforts centered on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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